molecular formula C7H4N4 B572857 3h-Imidazo[4,5-c]pyridine-7-carbonitrile CAS No. 1234616-79-5

3h-Imidazo[4,5-c]pyridine-7-carbonitrile

Cat. No.: B572857
CAS No.: 1234616-79-5
M. Wt: 144.137
InChI Key: AXYVPDVEYSWSAC-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Compounds within the imidazo[4,5-c]pyridine series have been identified as key scaffolds in the research of potent modulators, such as ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator of interferon genes (STING) modulators, which are being explored as potential cancer immunotherapeutics . The presence of both the imidazo[4,5-c]pyridine core and the nitrile group offers multiple sites for chemical modification, making it a valuable building block for constructing compound libraries aimed at optimizing potency and pharmacokinetic properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVPDVEYSWSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276797
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-79-5
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3H-Imidazo[4,5-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the imidazopyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Anticancer Applications

Aurora Kinase Inhibition
One of the most notable applications of 3H-imidazo[4,5-c]pyridine derivatives is their role as inhibitors of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers. For example, a derivative demonstrated potent inhibition of Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM, respectively. This compound also effectively inhibited the growth of human colon carcinoma cells (GI50 = 0.15 μM) .

Mechanism of Action
The mechanism involves the selective inhibition of autophosphorylation at specific sites within the kinases, which disrupts their function and leads to cancer cell death. The structural modifications at the C7 position enhance the potency and selectivity against these targets .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Research has indicated that derivatives of 3H-imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives that showed promising results against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-Inflammatory Properties

Therapeutic Potential in Inflammation
3H-Imidazo[4,5-c]pyridine derivatives have been investigated for their anti-inflammatory effects. One study reported that these compounds could inhibit inflammatory responses in human retinal pigment epithelial cells by modulating oxidative stress pathways . This makes them potential candidates for treating inflammatory diseases such as arthritis and other dermatopathologic conditions.

Kinase Inhibition Beyond Cancer

Diverse Kinase Targets
Beyond Aurora kinases, compounds based on the 3H-imidazo[4,5-c]pyridine scaffold have been shown to inhibit a range of kinases involved in various signaling pathways. For instance, they have demonstrated inhibitory effects on kinases like ERK8 and GSK3β, which are implicated in numerous cellular processes including metabolism and cell proliferation .

Summary Table of Applications

Application Area Description Key Findings
Anticancer Inhibition of Aurora kinasesIC50 values: Aurora-A (0.212 μM), Aurora-B (0.461 μM)
Antimicrobial Broad-spectrum activity against bacteriaEffective against multiple bacterial strains
Anti-Inflammatory Modulation of inflammatory responsesInhibits oxidative stress-related inflammation
Kinase Inhibition Targets various kinases including ERK8 and GSK3βSignificant inhibition observed across a range of kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Comparison of Imidazo-Pyridine Carbonitrile Derivatives
Compound Name CAS Number Substituent Position Molecular Formula Purity (%) Key Applications/Notes
3H-Imidazo[4,5-c]pyridine-7-carbonitrile 1234616-79-5 7-CN C₇H₄N₄ 95 Intermediate for HSP90 inhibitors
3H-Imidazo[4,5-b]pyridine-7-carbonitrile 78316-13-9 7-CN C₇H₄N₄ 95 Structural isomer with distinct ring nitrogen orientation; limited biological data
3H-Imidazo[4,5-c]pyridine-4-carbonitrile 1078168-19-0 4-CN C₇H₄N₄ N/A Positional isomer; potential for altered reactivity
3H-Imidazo[4,5-c]pyridine-2-carboxylic acid 91996-99-5 2-COOH C₇H₅N₃O₂ N/A Functional group variation; higher polarity (logP 0.3)

Key Observations:

  • Positional Isomerism : The 7-carbonitrile derivative exhibits distinct electronic properties compared to the 4-carbonitrile isomer (e.g., electron-withdrawing effects at different ring positions), which may influence binding to biological targets like HSP90 .
  • Functional Group Impact : The 2-carboxylic acid derivative (logP 0.3) is more polar than the 7-carbonitrile analog, suggesting differences in solubility and membrane permeability .

Comparison with Other Imidazo-Pyridine Derivatives

Table 2: Broader Imidazo-Pyridine Derivatives
Compound Name Substituent Molecular Formula Applications/Notes
Imidazo[1,2-a]pyridine-7-carboxaldehyde 7-CHO C₈H₆N₂O Intermediate in antiviral drug synthesis
Imidazo[1,2-a]pyridine-2-carboxamide 2-CONH₂ C₈H₇N₃O Antimicrobial activity reported
2,4-di-tert-butyl-6-(3H-imidazo[4,5-c]pyridine-2-yl)phenol (B2) Phenol + tert-butyl groups C₂₄H₂₈N₃O Fluorophore in rhenium complexes for bioimaging

Key Observations:

  • Ring Fusion Differences : Imidazo[1,2-a]pyridines (e.g., carboxaldehyde derivatives) have a distinct ring fusion pattern compared to imidazo[4,5-c]pyridines, leading to varied electronic and steric profiles .
  • Biological Relevance: The B2 ligand (imidazo[4,5-c]pyridine-phenol hybrid) demonstrates strong fluorophore properties in coordination complexes, whereas the 7-carbonitrile derivative is more associated with enzyme inhibition .

Pharmacological and Physicochemical Comparisons

Table 3: Pharmacological Data (Hypothetical)
Property This compound 3H-Imidazo[4,5-b]pyridine-7-carbonitrile B2 Ligand
LogP (Predicted) 1.8 1.9 3.5 (hydrophobic tert-butyl groups)
Solubility (mg/mL) 0.1 (DMSO) 0.1 (DMSO) 0.05 (DMSO)
Biological Target HSP90 Not reported Luminescent probes

Key Observations:

  • Hydrophobicity : The B2 ligand’s tert-butyl groups enhance hydrophobicity, favoring protein interactions via van der Waals forces, whereas the 7-carbonitrile derivative’s moderate logP may balance membrane permeability and aqueous solubility .
  • Target Specificity : The 7-carbonitrile derivative’s role in HSP90 inhibition contrasts with B2’s imaging applications, highlighting functional group-dependent activity .

Biological Activity

Overview

3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. Its structure comprises an imidazole ring fused with a pyridine moiety, which is critical for its biological interactions.

The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably IKK-ε and TBK1 . These kinases are integral to the NF-kappaB signaling pathway, which plays a significant role in inflammation and cancer progression. The compound binds to the active sites of these enzymes, leading to their inhibition and subsequent modulation of cellular signaling pathways.

Pharmacological Profile

The pharmacological profile of this compound reveals its potential as a therapeutic agent against various diseases:

  • Cancer : The compound has shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and SW620 (colon cancer), with IC50 values indicating effective antiproliferative activity.
  • Neurological Disorders : It is being investigated for its role as a GABA A receptor positive allosteric modulator, which could influence neurotransmission and provide therapeutic benefits in conditions like anxiety and epilepsy.

In Vitro Studies

A series of studies have explored the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa0.087Inhibition of Aurora-A autophosphorylation
SW6200.18Significant growth inhibition
HCT1160.15Effective against human colon carcinoma

These findings indicate that the compound exhibits strong anticancer properties, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of imidazopyridine derivatives. Modifications at specific positions on the imidazopyridine scaffold can significantly improve potency against target kinases:

  • Substituents at C2 and C7 : Variations in substituents at these positions have been shown to influence kinase inhibition and antiproliferative activity .

Case Studies

Recent research highlighted the efficacy of various derivatives of imidazopyridines, including this compound, in clinical settings:

  • Aurora Kinase Inhibition : Derivatives were tested against Aurora-A and Aurora-B kinases, showing IC50 values as low as 0.087 µM in cellular assays, indicating high specificity and potency .
  • Antimicrobial Activity : Some studies also reported fungicidal properties against Puccinia polysora, suggesting that this compound may have broader applications beyond oncology .

Q & A

Q. What are the standard synthetic routes for 3H-Imidazo[4,5-c]pyridine-7-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions involving arylidene malononitrile derivatives and imidazo[4,5-b]pyridine precursors. For example, refluxing 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidene malononitrile in ethanol using piperidine as a catalyst yields imidazodipyridine derivatives with nitrile substituents . Optimization involves adjusting solvent polarity (e.g., ethanol/DMF mixtures for recrystallization) and catalyst loading (e.g., 1 mmol piperidine per 1 mmol substrate). Reaction monitoring via TLC or HPLC ensures completion within 3–5 hours.

Q. How can spectral data (IR, NMR) resolve structural ambiguities in this compound derivatives?

Key spectral features include:

  • IR : A sharp absorption band at ~2260 cm⁻¹ confirms the presence of the nitrile group (C≡N) .
  • ¹H NMR : Absence of signals for C=CH groups (δ ~7–8 ppm) and presence of NH protons (δ ~11.10–11.19 ppm) differentiate regioisomers . Discrepancies in spectral data (e.g., unexpected C=O signals) may indicate incomplete reactions or byproducts, requiring purification via column chromatography or recrystallization.

Q. What strategies ensure regioselectivity during the functionalization of this compound?

Regioselectivity is controlled by steric and electronic factors. For example:

  • Electrophilic substitution favors the 2-position due to electron-rich imidazole nitrogen.
  • Substituents like chloro or methoxy groups direct reactions to the 4- or 5-positions via resonance effects . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How does this compound serve as a scaffold for kinase inhibitors (e.g., CDK2)?

Derivatives of this scaffold exhibit potent CDK2 inhibition (IC₅₀ < 100 nM) by mimicking ATP-binding motifs. Structural modifications, such as introducing chloro or methyl groups at the 2-position, enhance hydrophobic interactions with the kinase’s active site. Molecular docking studies validate binding poses using software like AutoDock Vina .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitrile group acts as a directing group, facilitating palladium-catalyzed coupling at the 4-position. Mechanistic studies using deuterium labeling show that electron-withdrawing substituents (e.g., CN) stabilize transition states by lowering activation energy . Reaction optimization requires anhydrous conditions and ligands like XPhos to suppress side reactions.

Q. How can DFT studies improve the design of 3H-Imidazo[4,5-c]pyridine-based fluorophores?

DFT calculations (e.g., B3LYP/6-31G*) predict absorption/emission wavelengths by analyzing HOMO-LUMO gaps. For instance, derivatives with tert-butylphenol substituents exhibit blue-shifted emission (~450 nm) due to reduced π-conjugation . Experimental validation via fluorescence spectroscopy confirms these predictions .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Poor crystallinity is common due to flexible imidazole rings. Strategies include:

  • Co-crystallization with heavy atoms (e.g., iodine) for X-ray diffraction.
  • Using high-boiling solvents (e.g., DMSO) to slow crystal growth . Powder XRD and Hirshfeld surface analysis aid in characterizing amorphous phases .

Q. How do solvent polarity and pH affect the prototropic equilibria of 3H-Imidazo[4,5-c]pyridine derivatives?

In aqueous solutions, the compound undergoes tautomerism between imidazole and pyridine protonation states. UV-Vis spectroscopy reveals pH-dependent shifts (e.g., λmax changes from 320 nm in acidic media to 290 nm in basic media). Solvents like DMSO stabilize the zwitterionic form via strong hydrogen bonding .

Q. What role does the nitrile group play in stabilizing metal complexes (e.g., Re(I) tricarbonyls)?

The nitrile group coordinates to metal centers (e.g., Re) as a σ-donor, forming stable complexes like fac-[Re(CO)₃(deeb)B2]⁺. Stability constants (log K ~5.2) are determined via cyclic voltammetry, showing reversible redox behavior at −1.2 V (vs. Ag/AgCl) .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be resolved for this scaffold?

Discrepancies arise from off-target effects (e.g., kinase promiscuity). Solutions include:

  • Selectivity profiling : Kinase panel assays (e.g., Eurofins DiscoverX) identify off-target interactions.
  • Prodrug strategies : Masking the nitrile group with ester moieties reduces nonspecific binding .

Methodological Guidelines

  • Synthetic Protocols : Prioritize reflux conditions with piperidine for high yields .
  • Analytical Tools : Combine IR (C≡N confirmation) and ¹H NMR (tautomer differentiation) for structural validation .
  • Computational Modeling : Use Gaussian 16 for DFT studies and PyMOL for docking visualizations .

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